1-[(3-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN5/c13-9-3-1-2-8(4-9)6-18-12-10(5-17-18)11(14)15-7-16-12/h1-5,7H,6H2,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVXRSGJUHRCBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C3=NC=NC(=C3C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272886-38-0 | |
| Record name | 1-[(3-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-fluorobenzylamine with a pyrazolo[3,4-d]pyrimidine precursor in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(3-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Kinase Inhibition
One of the primary applications of 1-[(3-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is as an inhibitor of specific kinases involved in cancer progression. Research has demonstrated that compounds within this class can inhibit ACK1 (activated Cdc42-associated kinase 1), which plays a crucial role in tumorigenesis. For instance, AIM-100, a closely related compound, has shown potent inhibition of ACK1 with an IC50 value of 2 nM in vitro. This inhibition leads to reduced phosphorylation of AKT and other downstream signaling pathways critical for cancer cell survival and proliferation .
Cancer Treatment
The compound's ability to inhibit kinases makes it a candidate for developing treatments for various cancers. Studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives can enhance the sensitivity of cancer cells to ionizing radiation and other chemotherapeutic agents. For example, SI388 significantly inhibits Src kinase activity, affecting cell viability and tumor growth in experimental models .
Case Study 1: Inhibition of ACK1 in Pancreatic Cancer
In a study focusing on pancreatic cancer cells, this compound was evaluated for its ability to inhibit ACK1 and subsequently reduce cell proliferation. The results indicated that treatment with the compound led to decreased cell viability and induced apoptosis in a dose-dependent manner. This suggests that targeting ACK1 could be a viable strategy for treating pancreatic cancer .
Case Study 2: Enhancing Sensitivity to Radiation Therapy
Another study investigated the effects of this compound on enhancing the effectiveness of radiation therapy in tumor-bearing mice. The compound was administered prior to radiation exposure, resulting in significantly reduced tumor sizes compared to controls. This highlights its potential as an adjuvant therapy alongside conventional treatments .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . The fluorophenyl group enhances the binding affinity and specificity of the compound for its targets.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below summarizes key structural analogs, their substituents, and biological activities:
Key Observations:
- Bulkiness and Selectivity: Bulky substituents like 1-naphthyl (1NA-PP1) or azetidinyl (17g) enhance selectivity for specific kinase mutants (e.g., AS PKC or PfCDPK4) by fitting into hydrophobic pockets .
- Electron-Withdrawing Groups: The 3-fluorophenylmethyl group in the target compound may improve metabolic stability compared to bromine (3BrB-PP1) or chlorine (PP2) due to fluorine’s electronegativity and small size .
- Hybrid Structures: Compounds like 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine () merge pyrazolo-pyrimidine with thieno-pyrimidine, broadening activity but increasing molecular weight (~352.38 g/mol) .
Pharmacological and Physicochemical Considerations
- Lipophilicity: The 3-fluorophenylmethyl group likely confers moderate logP (~2.5–3.0), balancing membrane permeability and solubility compared to more hydrophobic analogs (e.g., 1NA-PP1, logP ~4.2) .
- Metabolic Stability: Fluorine’s resistance to oxidative metabolism may extend half-life compared to chlorinated or brominated derivatives .
Biological Activity
1-[(3-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolopyrimidine class, which has garnered attention for its potential therapeutic applications, particularly in oncology and as enzyme inhibitors. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H11FN4
- Molecular Weight : 230.24 g/mol
Research indicates that pyrazolopyrimidine derivatives, including this compound, primarily act as inhibitors of various kinases and phosphodiesterases. These actions can lead to:
- Inhibition of Tumor Growth : Studies have shown that compounds with a similar scaffold can inhibit the proliferation of cancer cells such as multiple myeloma and pancreatic ductal adenocarcinoma by targeting specific signaling pathways related to tumor progression .
- Selective Target Engagement : The compound has been reported to induce apoptosis in cancer cells by downregulating prenylation processes critical for oncogenic signaling .
Antitumor Activity
In preclinical studies, compounds related to this compound demonstrated significant antitumor activity:
| Study | Cancer Type | Mechanism | Outcome |
|---|---|---|---|
| Multiple Myeloma | Inhibition of hGGPPS | Reduced tumor growth in xenograft models | |
| Pancreatic Cancer | Induction of apoptosis | Significant reduction in tumor size |
Pharmacokinetics
The compound exhibits favorable pharmacokinetic properties, including metabolic stability and minimal inhibition of key CYP450 enzymes, which are crucial for drug metabolism . This suggests a lower risk of drug-drug interactions.
Case Studies
A notable case study involved the evaluation of a series of pyrazolopyrimidine analogs, including this compound. These studies focused on:
- In Vitro Efficacy : Assessment of cell viability and proliferation in various cancer cell lines.
- In Vivo Models : Use of xenograft models to evaluate the efficacy in reducing tumor burden.
Results indicated that these compounds effectively inhibited tumor growth while maintaining a favorable safety profile .
Q & A
Q. What are best practices for SAR analysis in this compound series?
- Methodological Answer : Systematically vary substituents at the 1- and 3-positions. For instance:
- 1-position : Bulky groups (e.g., tert-butyl) enhance kinase selectivity .
- 3-position : Fluorophenyl improves cellular permeability vs. naphthyl .
- Quantify effects using IC₅₀ ratios and ClogP calculations to balance potency and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
